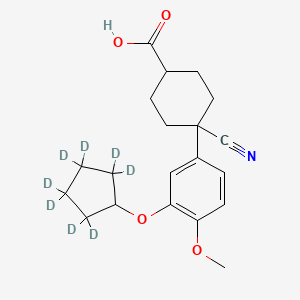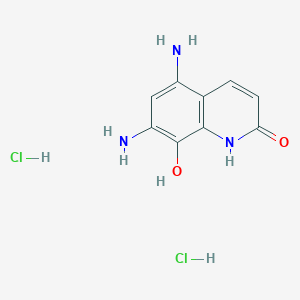
5,7-Diaminoquinoline-2,8-diol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diaminoquinoline-2,8-diol dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride is not fully understood, but it is believed to involve the interaction with metal ions and the formation of a complex that can be detected through fluorescence. In addition, the compound has been found to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 5,7-Diaminoquinoline-2,8-diol dihydrochloride can bind to various metal ions, including copper, zinc, and iron, and can be used as a fluorescent probe for their detection. In addition, the compound has been found to have potential anti-cancer activity, although further studies are needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,7-Diaminoquinoline-2,8-diol dihydrochloride in lab experiments is its ability to selectively detect metal ions through fluorescence, which can be useful in various analytical applications. However, the compound's potential anti-cancer activity has not been fully characterized, and further studies are needed to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of 5,7-Diaminoquinoline-2,8-diol dihydrochloride, including the development of more efficient synthesis methods, the characterization of its anti-cancer activity, and the exploration of its potential applications in other fields, such as catalysis and materials science. In addition, further studies are needed to fully understand the mechanism of action of the compound and its interactions with metal ions.
Synthesemethoden
The synthesis of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves the reaction of 2,5-diaminobenzenesulfonic acid with 3-aminophenol in the presence of sodium nitrite and hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.
Wissenschaftliche Forschungsanwendungen
5,7-Diaminoquinoline-2,8-diol dihydrochloride has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a catalyst for organic reactions, and a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVWJDIYTZDWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Diaminoquinoline-2,8-diol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)


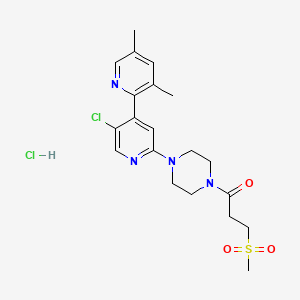
![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)
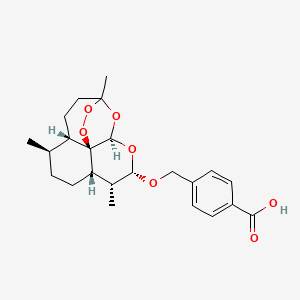
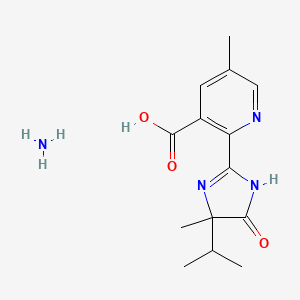
![Benzo[b]fluoranthene](/img/structure/B1141397.png)
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)
